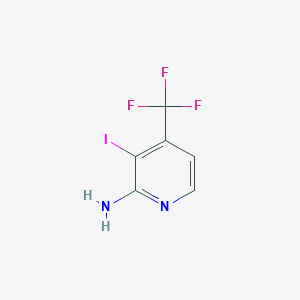

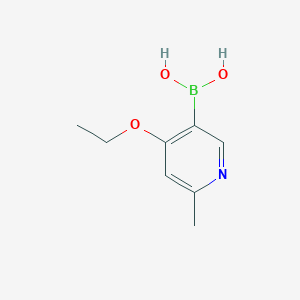

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid

Vue d'ensemble

Description

“(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is represented by the formula C8H12BNO3 .Chemical Reactions Analysis

Boronic acids, including “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid”, have been used in various chemical reactions. They can form reversible tetrahedral bonds with substrates such as enzymes, saccharides, and nucleic acids . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” include a molecular weight of 181 g/mol. More specific properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Applications De Recherche Scientifique

Boronic Acid in Drug Discovery

Boronic acids, including derivatives like (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, have gained prominence in drug discovery due to several desirable properties. They potentially enhance the potency of drugs and improve pharmacokinetics profiles. The incorporation of boronic acids into medicinal chemistry has seen a steady increase, leading to FDA-approved boronic acid drugs and several others in clinical trials (Plescia & Moitessier, 2020).

Boronic Acid in Antifungal Treatments

Boronic acids and their derivatives, including compounds like (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, have significant bioactivity as antifungals and insecticides. Tavaborole, a boron-containing compound, was developed and approved for the treatment of onychomycosis, a fungal infection of nails and the nail bed. Boronic acids are known to inhibit protein synthesis, interact with ribose-containing moieties like NAD, and potentially disrupt tryptophan synthesis and downstream NAD production (Arvanitis, Rook, & Macreadie, 2020).

Boronic Acid in Seawater Desalination

Boronic acid compounds play a critical role in the removal of boron, which exists almost exclusively in the form of boric acid in seawater, using reverse osmosis (RO) and nanofiltration (NF) membranes. The speciation of boric acid and its interaction with NF/RO membranes is crucial for the rejection of boron in seawater desalination applications. This understanding is key for process optimization to enhance boron removal in such applications (Tu, Nghiem, & Chivas, 2010).

Boronic Acid in Electrochemical Biosensors

Boronic acids and their derivatives are utilized in constructing electrochemical biosensors due to their unique binding properties and electrochemical activity. Compounds like ferroceneboronic acid and its derivatives can bind selectively to diol residues of sugars, enabling the electrochemical determination of sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors are pivotal for monitoring blood glucose levels and have potential applications in detecting various biochemicals (Wang, Takahashi, Du, & Anzai, 2014).

Boronic Acid in Fungal Kingdom Studies

Boronic acid compounds, including novel synthetic derivatives, have shown effectiveness against pathogenic fungal species. Traditional uses of boric acid and the development of new boron-containing compounds (BCCs) for technological and biomedical applications are expanding. These compounds are explored for potential use as environmental protectors, wood protectors, and antimycotic agents to improve food acquisition and control human infections (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).

Orientations Futures

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development involving “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” and other boronic acids.

Propriétés

IUPAC Name |

(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIQEKCLRYHZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)